molecular formula C11H23BrO3 B8661731 5-Bromo-1,1,1-triethoxypentane CAS No. 85691-40-3

5-Bromo-1,1,1-triethoxypentane

Cat. No.: B8661731
CAS No.: 85691-40-3
M. Wt: 283.20 g/mol
InChI Key: GGRXQWCZMXNXPE-UHFFFAOYSA-N
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Description

5-Bromo-1,1,1-triethoxypentane (hypothetical structure: C11H23BrO3) is a brominated alkane derivative featuring three ethoxy groups (-OCH2CH3) at the first carbon and a bromine atom at the fifth carbon. This article compares this compound with structurally related brominated compounds, leveraging available data from diverse sources.

Properties

CAS No.

85691-40-3

Molecular Formula

C11H23BrO3

Molecular Weight

283.20 g/mol

IUPAC Name

5-bromo-1,1,1-triethoxypentane

InChI

InChI=1S/C11H23BrO3/c1-4-13-11(14-5-2,15-6-3)9-7-8-10-12/h4-10H2,1-3H3

InChI Key

GGRXQWCZMXNXPE-UHFFFAOYSA-N

Canonical SMILES

CCOC(CCCCBr)(OCC)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between 5-Bromo-1,1,1-triethoxypentane and related brominated compounds:

Compound Molecular Formula Functional Groups Bromine Position Key Features
This compound* C11H23BrO3 Ether (triethoxy), alkyl bromide C5 High steric hindrance, polar ether groups
1-Bromopentane C5H11Br Primary alkyl bromide C1 Low polarity, volatile liquid
5-Bromo-1-pentene C5H9Br Alkene, secondary alkyl bromide C5 Unsaturated, reactive double bond
5-Bromo-1-pentanamine C5H12BrN Primary amine, alkyl bromide C5 Polar, nucleophilic amine group

*Hypothetical structure inferred from nomenclature.

Reactivity and Chemical Behavior

  • This compound :
    The triethoxy groups at C1 create significant steric hindrance, likely reducing the reactivity of the C5 bromine in nucleophilic substitution (SN2) reactions compared to less hindered analogs like 1-Bromopentane . Ether groups may stabilize carbocation intermediates in SN1 reactions, though steric effects could dominate.

  • 1-Bromopentane :
    As a primary alkyl bromide, it undergoes SN2 reactions efficiently due to minimal steric hindrance. Its volatility (boiling point ~129°C) and low polarity make it a common solvent or intermediate in alkylation reactions.

  • 5-Bromo-1-pentene :
    The presence of a double bond (C1–C2) enables addition reactions (e.g., hydrobromination), while the C5 bromine participates in substitution or elimination. Its reactivity is distinct from saturated analogs like this compound.

  • 5-Bromo-1-pentanamine :
    The amine group (-NH2) at C1 introduces polarity and nucleophilic character, enabling reactions such as Gabriel synthesis. The bromine at C5 may participate in cross-coupling reactions (e.g., Suzuki-Miyaura).

Physical Properties and Solubility

Compound Molecular Weight (g/mol) Boiling Point (°C)* Solubility
This compound ~283.2 >200 (estimated) High solubility in polar solvents (e.g., DMSO, ethanol)
1-Bromopentane 151.05 ~129 Miscible with organic solvents (e.g., ether, chloroform)
5-Bromo-1-pentene 149.03 125.5 Soluble in non-polar solvents (e.g., hexane)
5-Bromo-1-pentanamine 166.06 ~200 (estimated) Soluble in polar aprotic solvents (e.g., DMF)

*Estimated values based on molecular weight and functional groups where direct data are unavailable.

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